REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Li]CCCC.[Br:14][C:15]1[C:20]([CH3:21])=[CH:19][CH:18]=[C:17]([Cl:22])[N:16]=1.CN([CH:26]=[O:27])C>C1COCC1>[Br:14][C:15]1[C:20]([CH3:21])=[CH:19][CH:18]=[C:17]([Cl:22])[N:16]=1.[Cl:1][C:2]1[N:3]=[C:4]([CH:26]=[O:27])[C:5]([CH3:8])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
642 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1C)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for a further 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with MeOH (3 ml)
|
Type
|
ADDITION
|
Details
|
treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure before purification by column chromatography on SiO2
|
Type
|
WASH
|
Details
|
eluting with 2% EtOH in DCM
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 217 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[Li]CCCC.[Br:14][C:15]1[C:20]([CH3:21])=[CH:19][CH:18]=[C:17]([Cl:22])[N:16]=1.CN([CH:26]=[O:27])C>C1COCC1>[Br:14][C:15]1[C:20]([CH3:21])=[CH:19][CH:18]=[C:17]([Cl:22])[N:16]=1.[Cl:1][C:2]1[N:3]=[C:4]([CH:26]=[O:27])[C:5]([CH3:8])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
642 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1C)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for a further 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with MeOH (3 ml)
|
Type
|
ADDITION
|
Details
|
treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure before purification by column chromatography on SiO2
|
Type
|
WASH
|
Details
|
eluting with 2% EtOH in DCM
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 217 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |